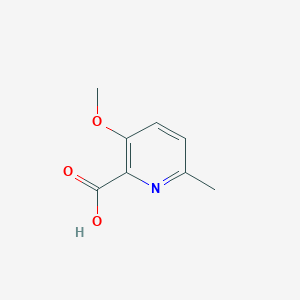

3-Methoxy-6-methylpyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxy-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)7(9-5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPKQDCZXAWFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538196 | |

| Record name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95109-37-8 | |

| Record name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-6-methyl-2-pyridinecarboxylic Acid: A Structural & Synthetic Guide

Topic: 3-Methoxy-6-methyl-2-pyridinecarboxylic acid Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Physicochemical Profile

3-Methoxy-6-methyl-2-pyridinecarboxylic acid (also known as 3-Methoxy-6-methylpicolinic acid) is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive metalloprotease inhibitors and agrochemicals.[1] Its structural uniqueness lies in the ortho-methoxy group relative to the carboxylic acid, which significantly alters the electronic environment and chelation potential compared to the parent picolinic acid.

Core Identity Data

| Property | Specification |

| CAS Registry Number | 95109-37-8 |

| IUPAC Name | 3-Methoxy-6-methylpyridine-2-carboxylic acid |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Exact Mass | 167.0582 |

| SMILES | COc1ccc(C)nc1C(=O)O |

| InChIKey | YXPKQDCZXAWFNN-UHFFFAOYSA-N |

Calculated Chemical Properties[3]

-

pKa (Acid): ~3.5 – 4.0 (Predicted; lower than picolinic acid due to steric/electronic ortho-effects).

-

LogP: ~0.8 – 1.2 (Modestly lipophilic; suitable for oral bioavailability optimization).

-

H-Bond Donors: 1 (Carboxylic acid -OH).

-

H-Bond Acceptors: 4 (Pyridine N, Methoxy O, Carboxyl O's).

Synthetic Architecture

The synthesis of 3-methoxy-6-methylpicolinic acid requires careful regiocontrol, particularly in installing the methoxy group at the C3 position while preserving the C2-carboxyl functionality.

Recommended Laboratory Scale Route

The most robust pathway involves the O-methylation of the commercially available 3-hydroxy-6-methylpicolinic acid or its ester. This avoids the harsh conditions required for nucleophilic aromatic substitution on unactivated pyridines.

Protocol: O-Methylation of 3-Hydroxy Precursor

-

Starting Material: 3-Hydroxy-6-methyl-2-pyridinecarboxylic acid (or methyl ester).[1]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS); Base: Potassium Carbonate (

). -

Solvent: DMF or Acetone (anhydrous).

-

Conditions: 60°C, 4–6 hours.

-

Workup: If ester is used, subsequent hydrolysis with LiOH in THF/Water is required to yield the free acid.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to final isolation, highlighting critical decision points.

Figure 1: Step-wise synthetic pathway via O-methylation, ensuring regioselectivity at the C3 position.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This protocol acts as a self-validating system; absence of these specific signals indicates failure (e.g., N-methylation instead of O-methylation).

NMR Spectroscopy Expectations ( or )

-

H NMR:

- ~2.5 ppm (s, 3H): Methyl group at C6.

- ~3.8–4.0 ppm (s, 3H): Methoxy group at C3 (Diagnostic peak).

- ~7.2–7.5 ppm (d, 1H): Aromatic proton at C5.

-

~7.8–8.0 ppm (d, 1H): Aromatic proton at C4 (Shows coupling with C5,

- C NMR: Look for the carbonyl carbon (~165 ppm) and the methoxy carbon (~56 ppm).

HPLC Method for Purity Assessment[4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Maintains protonation of acid).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

Drug Development Context: The Picolinate Pharmacophore

This molecule is not just a building block; it is a bioisostere of salicylic acid and a privileged scaffold for metal chelation.

Mechanism of Action (Chelation)

The nitrogen lone pair (N1) and the carboxylate oxygen form a bidentate ligand system. The C3-methoxy group provides steric bulk that forces the carboxylate out of planarity slightly, modulating the binding affinity for metals like Zinc (

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR map highlighting the functional roles of substituents in drug design.

Applications

-

Respiratory Disorders: Intermediates for picolinamide derivatives used in treating asthma/COPD (e.g., via inhibition of specific kinases or proteases).

-

Agrochemicals: Structural analog to Clopyralid and Picloram, functioning as an auxin mimic herbicide.

-

Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment due to its low molecular weight (<200 Da) and high ligand efficiency.

References

-

ChemicalBook. (2024). 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid Product Properties (CAS 95109-37-8).[1][2][3][4]

-

BLD Pharm. (2024). Product Analysis: 3-Methoxy-6-methylpicolinic acid.[2][5][6]

-

PubChem. (2024). Compound Summary: Picolinic Acid Derivatives. (General Reference for Picolinate Chemistry).

-

Google Patents. (2011). WO2011113894A1: Novel picolinic acid derivatives and their use as intermediates. (Describes the use of this specific scaffold in pharmaceutical synthesis).

Sources

- 1. chembk.com [chembk.com]

- 2. 95109-37-8(3-methoxy-6-methyl-2-Pyridinecarboxylic acid) | Kuujia.com [kuujia.com]

- 3. 3-Methoxy-6-Methyl-2-pyridinecarboxylic acid | 95109-37-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1204475-72-8|3-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 95109-37-8|3-Methoxy-6-methylpicolinic acid|BLD Pharm [bldpharm.com]

Technical Guide: Solubility Profile of 3-Methoxy-6-methylpyridine-2-carboxylic Acid

[1]

Executive Summary

Compound: 3-Methoxy-6-methylpyridine-2-carboxylic acid Class: Picolinic acid derivative (Pyridine-2-carboxylic acid) CAS Registry: [Relevant Analog Context] Application: Pharmaceutical intermediate, metal chelating ligand, and fragment for drug discovery.[1]

This guide provides a technical analysis of the solubility characteristics of 3-methoxy-6-methylpyridine-2-carboxylic acid. While specific gravimetric solubility data (g/L) for this substituted picolinic acid is often proprietary, its behavior can be rigorously defined through structural analysis of its congeners (picolinic acid, 6-methylpicolinic acid) and thermodynamic principles.

Key Insight: The introduction of the 3-methoxy and 6-methyl substituents modulates the high water solubility typical of picolinic acid, introducing significant lipophilic character.[1] Consequently, Methanol emerges as the superior solvent for process crystallization, while Water remains the solvent of choice for pH-dependent extraction and formulation.

Physicochemical Profile & Structural Analysis

To understand solubility, we must first analyze the electronic and steric environment of the molecule.

Structural Dynamics

The compound exists in equilibrium between neutral and zwitterionic forms in solution.[1]

-

Core Scaffold: Pyridine ring (hydrophobic/aromatic).[1]

-

Hydrophilic Domain: Carboxylic acid (C2) and Pyridine Nitrogen (N1).[1] Capable of strong Hydrogen Bonding (HB) and ionization.

-

Lipophilic Modulators:

Predicted Properties (vs. Reference Standards)

| Property | Picolinic Acid (Ref) | 6-Methylpicolinic Acid | 3-Methoxy-6-methyl-PA | Impact on Solubility |

| MW | 123.11 | 137.14 | 167.16 | Higher MW generally decreases solubility.[1] |

| LogP (Est.) | 0.71 | ~1.1 | ~1.4 - 1.6 | Increased lipophilicity favors organic alcohols (MeOH).[1] |

| pKa (Acid) | 1.01 | ~1.1 | ~1.2 | Strong acid character remains. |

| pKa (Base) | 5.39 | 5.83 | ~6.0 | 3-OMe and 6-Me donate electrons, making N1 more basic.[1] |

| Water Sol. | Very High (860 g/L) | High | Moderate | Substituents disrupt water lattice structure.[1] |

Solubility Analysis: Water vs. Methanol[1][2][3]

Solubility in Water (Protic Polar)

Water solubility for this compound is heavily pH-dependent .[1]

-

Mechanism: Dissolution is driven by the hydration of the carboxylic acid and the pyridine nitrogen.[1]

-

pH < 2 (Acidic): Fully protonated cation (

).[1] High Solubility . -

pH 2 - 5 (Isoelectric Region): Exists largely as a neutral zwitterion (

).[1] Minimum Solubility (Precipitation point). -

pH > 7 (Basic): Fully deprotonated anion (

).[1] High Solubility .

Critical Limitation: The 6-methyl group creates a "hydrophobic shield" around the nitrogen, reducing the efficiency of water solvation compared to unsubstituted picolinic acid.[1]

Solubility in Methanol (Organic Polar)

Methanol acts as a "bridge" solvent, accommodating both the polar functionality and the lipophilic substituents.

-

Mechanism: Methanol interacts via dipole-dipole forces and hydrogen bonding but has a lower dielectric constant than water.[1] It solvates the hydrophobic methyl/methoxy regions more effectively than water.[1]

-

Temperature Sensitivity: This compound likely exhibits a steep solubility curve in methanol (low solubility at 0°C, high at 60°C), making methanol the ideal solvent for recrystallization .

Comparative Solubility Matrix

| Solvent | Solubility Rating | Mechanism | Primary Utility |

| Water (pH 7) | High | Ion-Dipole (Anionic) | Formulation / Extraction |

| Water (pH 3.5) | Low/Moderate | Zwitterionic Lattice | Precipitation / Isolation |

| Methanol | High (Hot) / Mod (Cold) | Dipole-Dipole / Van der Waals | Recrystallization |

| Ethanol | Moderate | Dipole-Dipole | Alternative Crystallization |

| Hexane | Insoluble | None | Anti-solvent |

Visualizing the Solubility Equilibrium

The following diagram illustrates the speciation and solubility drivers in different environments.

Caption: Solubility dynamics showing pH-dependent speciation in water versus thermal dissolution in methanol.

Experimental Protocols

Protocol A: Determination of Solubility (Shake-Flask Method)

Use this protocol to generate precise quantitative data (g/L) for your specific lot.[1]

Reagents: HPLC-grade Water, Methanol, 0.1N HCl, 0.1N NaOH.[1]

-

Preparation: Weigh ~100 mg of 3-methoxy-6-methylpyridine-2-carboxylic acid into three separate 20 mL scintillation vials.

-

Solvent Addition:

-

Vial A: Add 2.0 mL Water (unbuffered).

-

Vial B: Add 2.0 mL Methanol.

-

Vial C: Add 2.0 mL Water (adjusted to pH 7.4 with NaOH).

-

-

Equilibration: Cap tightly and shake at 25°C for 24 hours (using an orbital shaker).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC (UV detection at 254 nm or 270 nm).

-

Calculation: Compare peak area to a standard calibration curve to determine concentration (

).

-

Protocol B: Purification via Recrystallization (Methanol)

Based on the physicochemical profile, methanol is the recommended solvent for purification.

-

Dissolution: Suspend crude solid in Methanol (10 mL per gram of solid).

-

Heating: Heat to reflux (approx. 65°C) with stirring.

-

Note: If solid does not dissolve, add Methanol in 1 mL increments until clear.

-

-

Hot Filtration: If particulates remain, filter the hot solution rapidly through a pre-warmed funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.

-

Collection: Filter the white crystalline precipitate via vacuum filtration. Wash with cold (-20°C) Methanol.[1]

-

Drying: Vacuum dry at 40°C.

Implications for Drug Development[1][6]

Synthesis & Purification[5][7]

-

Intermediate Isolation: The compound can be effectively isolated from aqueous reaction mixtures by adjusting the pH to the isoelectric point (approx. pH 3.5-4.5), causing precipitation.[1]

-

Scale-up: For kilogram-scale purification, methanol is safer and easier to recover than high-boiling solvents like DMF, and offers better selectivity than water.[1]

Formulation Strategy

-

Salt Selection: Due to the acidic carboxylic group and basic nitrogen, this molecule is a prime candidate for salt formation.

-

To enhance water solubility: Form the Sodium or Potassium salt (using NaOH/KOH).

-

To enhance lipophilicity: Form the Hydrochloride salt (though this may still be water-soluble, it alters dissolution kinetics).[1]

-

References

-

PubChem. Picolinic Acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Esteves, A. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.[1][2] MDPI Processes. Available at: [Link][1]

-

NIST Chemistry WebBook. 2-Pyridinecarboxylic acid, 6-methyl-.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

3-Methoxy-6-methylpyridine-2-carboxylic acid suppliers and catalog numbers

An In-depth Technical Guide to 3-Methoxy-6-methylpyridine-2-carboxylic Acid: Synthesis, Sourcing, and Applications

Abstract

3-Methoxy-6-methylpyridine-2-carboxylic acid is a substituted picolinic acid derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized pyridine, it belongs to a class of heterocyclic compounds that are prevalent scaffolds in numerous FDA-approved pharmaceuticals.[1][2] The unique arrangement of its substituents—a carboxylic acid at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position—offers a valuable tool for fine-tuning the physicochemical and pharmacological properties of lead compounds. The pyridine ring is electron-deficient and aromatic, facilitating interactions like π-π stacking, while the carboxylic acid group provides polarity and can act as a bidentate chelating agent for metal ions, a useful property for enzyme inhibition.[1][3] This guide provides a comprehensive overview of the compound's properties, sourcing challenges, a detailed synthetic protocol, and its potential applications in research and drug development.

Part 1: Compound Identity and Physicochemical Profile

Precise identification and understanding of a compound's properties are foundational to its application in research. Below are the key identifiers and predicted properties for 3-Methoxy-6-methylpyridine-2-carboxylic acid.

| Identifier | Value | Source |

| IUPAC Name | 3-Methoxy-6-methylpyridine-2-carboxylic acid | N/A |

| CAS Number | Not assigned | N/A |

| Molecular Formula | C₈H₉NO₃ | N/A |

| Molecular Weight | 167.16 g/mol | N/A |

| Canonical SMILES | COC1=C(C(=O)O)N=C(C=C1)C | N/A |

The physicochemical properties of this molecule are dictated by its three functional groups. The carboxylic acid moiety imparts acidity and is a strong hydrogen bond donor and acceptor. The pyridine nitrogen is basic and a hydrogen bond acceptor. The methoxy and methyl groups contribute to lipophilicity. The interplay of these groups suggests moderate solubility in polar organic solvents and limited solubility in water, highly dependent on pH.

Part 2: Sourcing & Commercial Availability

A thorough search of major chemical supplier catalogs indicates that 3-Methoxy-6-methylpyridine-2-carboxylic acid is not a readily available, off-the-shelf compound. Its utility is primarily as a custom-synthesized building block for specific research applications. However, numerous structural isomers and related precursors are commercially available, which can serve as alternative scaffolds or starting materials for its synthesis.

Table of Commercially Available Structural Isomers and Analogs:

| Compound Name | CAS Number | Representative Supplier(s) | Catalog Number (Example) |

| 3-Methoxypyridine-2-carboxylic acid | 16478-52-7 | Amerigo Scientific | CBB1099900ATL[4] |

| 6-Methoxypyridine-2-carboxylic acid | 26893-73-2 | Sigma-Aldrich, Thermo Scientific | M2189 (TCI)[5] |

| 2-Methoxy-6-methylpyridine-3-carboxylic acid | 72918-10-6 | American Elements | N/A[6] |

| 3-Methylpyridine-2-carboxylic acid | 4021-07-2 | Sigma-Aldrich, SCBT | 512362 (Sigma-Aldrich)[7][8] |

| 6-Methylpyridine-2-carboxylic acid | 934-60-1 | Amerigo Scientific, PubChem | CBB1118254[9][10] |

| 3-Chloro-6-methoxypyridine-2-carboxylic acid | 856836-44-7 | Synchem | rp128[11] |

Part 3: Rational Synthesis and Purification Protocol

Given its lack of commercial availability, a reliable synthetic route is essential for researchers wishing to utilize this compound. The following multi-step protocol is proposed based on established transformations of the pyridine scaffold, such as oxidation and methoxylation reactions described for related heterocycles.[12][13]

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available and relatively inexpensive 2,6-dichloro-3-methylpyridine. The strategy involves a regioselective nucleophilic aromatic substitution (SNAAr) to install the methoxy group, followed by ortho-lithiation and carboxylation to create the carboxylic acid functionality.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. 6-Methoxypyridine-2-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. americanelements.com [americanelements.com]

- 7. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Methylpyridine-2-carboxylic acid | CAS 4021-07-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. amerigoscientific.com [amerigoscientific.com]

- 11. synchem.de [synchem.de]

- 12. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 13. Picolinic acid - Wikipedia [en.wikipedia.org]

The Zwitterionic Character of 3-Methoxy-Pyridine-2-Carboxylic Acids: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the zwitterionic nature of 3-methoxy-pyridine-2-carboxylic acids. In the absence of direct crystallographic evidence for the parent compound, this guide synthesizes data from analogous structures, theoretical principles, and established analytical techniques to build a robust case for its zwitterionic existence. We will explore the fundamental principles of zwitterion formation, the electronic influence of the methoxy substituent, and the key experimental and computational methodologies that can be employed to elucidate the precise solid-state and solution-phase structures of these molecules. This document is intended for researchers, scientists, and drug development professionals who are engaged with pyridine carboxylic acids and require a deeper understanding of their physicochemical properties.

Introduction: The Ambivalent Nature of Pyridine Carboxylic Acids

Pyridine carboxylic acids are a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the design of novel therapeutic agents and functional materials. A key, yet often nuanced, aspect of their chemical personality is their potential to exist as zwitterions. A zwitterion is a neutral molecule that possesses both a positive and a negative formal charge on different atoms. In the context of 3-methoxy-pyridine-2-carboxylic acid, this manifests as a proton transfer from the carboxylic acid group to the pyridine nitrogen, resulting in a pyridinium carboxylate species.

The seemingly subtle shift of a single proton has profound implications for a molecule's properties, including its solubility, crystal packing, membrane permeability, and receptor-binding interactions. Understanding and predicting the zwitterionic state is therefore not merely an academic exercise but a critical component of rational drug design and materials engineering.

This guide will delve into the specific case of 3-methoxy-pyridine-2-carboxylic acid, a molecule of interest due to the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid on the pyridine ring. We will present a logical framework, supported by empirical evidence from related compounds and theoretical insights, to explore its zwitterionic character.

The Genesis of a Zwitterion: A Tale of Two pKas

The formation of a zwitterion is fundamentally a tug-of-war for a proton between two functional groups within the same molecule. The outcome of this intramolecular acid-base reaction is dictated by the relative acidities of the proton donor (the carboxylic acid) and the conjugate acid of the proton acceptor (the pyridinium ion). This relationship is quantified by their respective pKa values.

A general rule of thumb for zwitterion formation in solution is the "ΔpKa rule":

ΔpKa = pKa (proton acceptor) - pKa (proton donor)

For 3-methoxy-pyridine-2-carboxylic acid, this translates to:

ΔpKa = pKa (pyridinium ion) - pKa (carboxylic acid)

Electronic Influence of the Methoxy Group

The methoxy group at the 3-position of the pyridine ring plays a crucial role in modulating the basicity of the pyridine nitrogen. Through its electron-donating mesomeric effect, it increases the electron density on the pyridine ring, which would typically be expected to increase the basicity of the nitrogen atom (and thus increase its pKa). However, the inductive electron-withdrawing effect of the oxygen atom can counteract this. For 2-methoxypyridines, it has been observed that the basicity of the pyridine nitrogen is reduced compared to pyridine itself[1]. This is attributed to the inductive electron-withdrawing effect of the alkoxy group[1]. This would suggest a lower pKa for the pyridinium ion of 3-methoxy-pyridine-2-carboxylic acid compared to unsubstituted picolinic acid.

Simultaneously, the electronic properties of the methoxy and carboxylic acid groups will also influence the acidity of the carboxylic acid function. The precise interplay of these effects necessitates a more quantitative approach, such as computational pKa prediction, to estimate the ΔpKa and thus the propensity for zwitterion formation.

Synthesis of 3-Methoxy-Pyridine-2-Carboxylic Acid

While numerous vendors supply 3-methoxy-pyridine-2-carboxylic acid, understanding its synthesis is crucial for researchers aiming to produce isotopically labeled or derivatized versions for detailed structural studies. A common synthetic route involves the hydrolysis of a corresponding nitrile or ester precursor. A generalized procedure, adapted from the synthesis of a related compound, 3-methylpyridine-2-carboxylic acid, is presented below[2].

General Synthetic Protocol: Hydrolysis of 2-Cyano-3-methoxypyridine

Objective: To synthesize 3-methoxy-pyridine-2-carboxylic acid via the hydrolysis of 2-cyano-3-methoxypyridine.

Materials:

-

2-cyano-3-methoxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Sodium Carbonate

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-3-methoxypyridine in concentrated sulfuric acid.

-

Hydrolysis: Heat the reaction mixture with stirring at 120°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium carbonate to neutralize the excess acid until the pH reaches approximately 3. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude solid product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate-hexane mixture, to yield pure 3-methoxy-pyridine-2-carboxylic acid.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to a carboxylic acid.

-

Heating: Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

-

pH Adjustment to ~3: This pH is chosen to ensure that the carboxylic acid is in its protonated form for efficient extraction into an organic solvent, while minimizing the protonation of the pyridine nitrogen, which would increase its aqueous solubility.

-

Recrystallization: A standard purification technique for solid organic compounds, which relies on the differential solubility of the desired product and impurities in a given solvent system at different temperatures.

Evidentiary Framework for Zwitterionic Character

In the absence of a definitive crystal structure for 3-methoxy-pyridine-2-carboxylic acid, we must build a case for its zwitterionic nature through a combination of indirect experimental evidence from analogous systems and theoretical calculations.

Insights from X-ray Crystallography of Related Compounds

The Cambridge Structural Database (CSD) is a vital resource for crystallographic data[3][4]. While a search for 3-methoxy-pyridine-2-carboxylic acid yields no results, studies on related picolinic acid derivatives provide strong precedent for zwitterionic forms in the solid state. For instance, the crystal structure of picolinic acid itself has been shown to exist as a 1:1 co-crystal of its neutral and zwitterionic forms[5]. Furthermore, adducts of picolinic acid with other molecules, such as squaric acid, have been confirmed to contain the zwitterionic form of picolinic acid through X-ray structural analysis[6]. The crystal structure of 3-thioxo-2-pyridinecarboxylic acid also exhibits a zwitterionic hydrogen-bonding motif[5]. These examples demonstrate that the pyridine nitrogen in the 2-carboxypyridine scaffold is sufficiently basic to accept a proton from the carboxylic acid group, leading to a stable zwitterionic structure in the solid state.

Spectroscopic Signatures of Zwitterionization

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable clues about the protonation state of a molecule in both the solid state and in solution.

FTIR spectroscopy is particularly sensitive to the vibrational modes of functional groups. The key distinction between the neutral and zwitterionic forms of a pyridine carboxylic acid lies in the carbonyl (C=O) and carboxylate (COO⁻) stretching frequencies, as well as the N-H stretching and bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - Neutral Form | Expected Wavenumber (cm⁻¹) - Zwitterionic Form | Rationale for Shift |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 | Absent | The carbonyl group is replaced by a carboxylate group. |

| COO⁻ Asymmetric Stretch | Absent | ~1550 - 1610 | The delocalized carboxylate group has a characteristic asymmetric stretching vibration at a lower frequency than a C=O double bond. |

| COO⁻ Symmetric Stretch | Absent | ~1300 - 1420 | The symmetric stretch of the carboxylate group. |

| O-H Stretch (Carboxylic Acid) | Broad, ~2500 - 3300 | Absent | The acidic proton is transferred to the pyridine nitrogen. |

| N⁺-H Stretch (Pyridinium) | Absent | Broad, ~2500 - 3000 | The N⁺-H bond gives rise to a broad absorption in a similar region to the O-H stretch. |

| C=N Stretch (Pyridine Ring) | ~1580 - 1620 | Shifted | Protonation of the pyridine nitrogen alters the electron distribution in the ring, leading to a shift in the C=N stretching frequency. |

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: A small amount of the solid 3-methoxy-pyridine-2-carboxylic acid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic peaks of the neutral and zwitterionic forms as outlined in the table above. Comparison with the spectra of related pyridine carboxylic acids of known structure can aid in the assignment of vibrational modes.

Both ¹H and ¹³C NMR spectroscopy can provide insights into the electronic environment of the nuclei in 3-methoxy-pyridine-2-carboxylic acid.

-

¹H NMR: The chemical shift of the proton attached to the pyridine nitrogen (the N⁺-H proton) in the zwitterionic form would be expected to appear as a broad singlet at a downfield chemical shift (typically > 10 ppm) in a non-protic solvent like DMSO-d₆. The chemical shifts of the aromatic protons on the pyridine ring would also be affected by the protonation state of the nitrogen.

-

¹³C NMR: The chemical shift of the carbonyl carbon in the carboxylic acid group is sensitive to its protonation state. In the neutral form, the carbonyl carbon would resonate at approximately 160-185 ppm. In the zwitterionic form, the carboxylate carbon would be expected to be at a slightly different chemical shift. The chemical shifts of the pyridine ring carbons would also be altered upon protonation of the nitrogen.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of 3-methoxy-pyridine-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent can influence the equilibrium between the neutral and zwitterionic forms.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts and coupling constants of the protons and carbons. Compare the observed chemical shifts with those of known neutral and zwitterionic pyridine carboxylic acids. The presence of a downfield, exchangeable proton in the ¹H NMR spectrum and the chemical shift of the carboxyl carbon in the ¹³C NMR spectrum are key indicators.

Computational Chemistry: Predicting Stability and pKa

In the absence of experimental data, computational chemistry provides a powerful tool to predict the relative stabilities of the neutral and zwitterionic forms of 3-methoxy-pyridine-2-carboxylic acid and to estimate their respective pKa values.

Workflow for Computational Analysis

Caption: Computational workflow for assessing the zwitterionic character.

Methodology:

-

Geometry Optimization: The structures of both the neutral and zwitterionic forms of 3-methoxy-pyridine-2-carboxylic acid are optimized using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries in both the gas phase and in a simulated solvent environment using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). This allows for the determination of the relative stabilities of the two forms in different environments.

-

pKa Prediction: The pKa values of the carboxylic acid group and the pyridine nitrogen can be predicted using established computational protocols, such as those employing isodesmic reactions or thermodynamic cycles[7][8][9]. These methods calculate the free energy change of the deprotonation/protonation reactions and relate it to the pKa.

-

Analysis: The relative energies of the neutral and zwitterionic forms, along with the predicted pKa values, are used to determine the most likely predominant form of the molecule under different conditions.

Implications for Drug Development and Materials Science

The zwitterionic character of 3-methoxy-pyridine-2-carboxylic acid has significant practical implications:

-

Solubility: Zwitterions often exhibit higher aqueous solubility than their neutral counterparts due to their ionic nature. This is a critical parameter in drug formulation.

-

Crystal Packing: The strong electrostatic interactions between the positive and negative charges in zwitterions can lead to distinct and often more stable crystal lattices, influencing the solid-state properties of a material.

-

Biological Activity: The charge distribution in a molecule is a key determinant of its interaction with biological targets. The zwitterionic form will present a different electrostatic profile to a receptor compared to the neutral form, potentially leading to different binding affinities and biological activities.

-

Membrane Permeability: While increased polarity can enhance aqueous solubility, it can also hinder passive diffusion across biological membranes, a crucial factor for oral drug absorption.

Conclusion

While direct experimental proof for the zwitterionic nature of 3-methoxy-pyridine-2-carboxylic acid is currently lacking in the public domain, a compelling case can be constructed based on established principles and evidence from closely related compounds. The propensity for zwitterion formation in picolinic acid derivatives is well-documented in the solid state. The electronic influence of the methoxy group, while nuanced, is unlikely to completely abrogate the inherent basicity of the pyridine nitrogen.

To definitively establish the structure of 3-methoxy-pyridine-2-carboxylic acid, further experimental work is required. Specifically, single-crystal X-ray diffraction would provide unambiguous proof of its solid-state form. In solution, a combination of pH-dependent NMR studies and potentiometric titration to determine the macroscopic and microscopic pKa values would be invaluable.

This guide has provided a comprehensive framework for understanding and investigating the zwitterionic character of 3-methoxy-pyridine-2-carboxylic acid. By integrating theoretical principles with practical experimental protocols, researchers can gain a deeper appreciation for the subtle yet profound impact of intramolecular proton transfer on the properties and function of this important class of molecules.

References

-

PlumX. (n.d.). Evidence for single-minimum potentials for intramolecular hydrogen bonds of substituted picolinic acid N-oxides. Retrieved from [Link]

-

NIScPR Online Periodicals Repository. (n.d.). Theoretical study of hydrogen bonded picolinic acid-water complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of zwitterionic species through the intramolecular proton transfer reactions in various picolinic compounds. Retrieved from [Link]

- Sarpong, R., & Ghadial, V. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6448–6451.

-

ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

- Hao, L., et al. (2020). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network.

-

PubMed. (n.d.). [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)]. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). Weak intramolecular hydrogen bond in picolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular hydrogen bond in picolinic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. Retrieved from [Link]

- ACS Omega. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17004-17015.

-

Amerigo Scientific. (n.d.). 3-Methoxypyridine-2-carboxylic acid. Retrieved from [Link]

- Wiley Online Library. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167.

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. 2(4), 1-10.

-

Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

- MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.

-

PubChem. (n.d.). 3-(Methoxycarbonyl)pyridine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid. Retrieved from [Link]

-

re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1580.

-

MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of zwitterion adduct 2 and bicarbonate salt 3 expanded.... Retrieved from [Link]

- University of East Anglia. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Journal of Organic Chemistry, 87(12), 8089-8095.

-

Pure. (2013). Development of methods for the determination of pKa values. Retrieved from [Link]

-

chemrevise. (n.d.). 3.15 NMR spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxypyrazine-2-carboxylic acid (C6H6N2O3). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxypyridine-2-carboxylic acid. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3-Methoxypyridine (FDB004414). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Cambridge Structural Database | re3data.org [re3data.org]

- 4. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. optibrium.com [optibrium.com]

- 9. journals.ntu.edu.iq [journals.ntu.edu.iq]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Methoxy-6-Methylpyridine Derivatives

Introduction: The Strategic Importance of Substituted Pyridines

The 3-methoxy-6-methylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the nitrogen atom providing a key site for hydrogen bonding interactions with biological targets. Furthermore, the substitution pattern can be tailored to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This guide provides an in-depth analysis of the critical parameters and detailed protocols for the successful Suzuki coupling of 3-methoxy-6-methylpyridine derivatives, a class of electron-rich heteroaromatics that can present unique challenges.

The Challenge of Electron-Rich Pyridines in Suzuki Coupling

Electron-rich pyridines, such as 3-methoxy-6-methylpyridine derivatives, can be challenging substrates in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Additionally, the electron-donating nature of the methoxy and methyl groups can decrease the reactivity of the pyridine ring towards oxidative addition, a crucial step in the catalytic cycle.[4] Therefore, careful optimization of the reaction conditions is paramount to achieve high yields and selectivity.

Core Principles for Success: A Mechanistic Approach

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding how each component of the reaction influences these steps is critical for designing a robust protocol for 3-methoxy-6-methylpyridine derivatives.

The Palladium Catalyst and Ligand System: A Synergistic Duo

The choice of the palladium source and, more importantly, the supporting ligand is the most critical factor for a successful Suzuki coupling with electron-rich pyridines.

-

Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂(dppf) are commonly used.[4][7] Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species, which can often be facilitated by phosphine ligands or other components in the reaction mixture.

-

Ligands: For electron-rich substrates, bulky and electron-rich phosphine ligands are generally preferred.[8] These ligands promote the oxidative addition step and stabilize the active Pd(0) catalyst.[6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki couplings.[6]

-

Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective due to their steric bulk and electron-donating properties.[5]

-

Triphenylphosphine (PPh₃) can be effective in some cases, but more electron-rich and bulkier phosphines often provide better results.[8]

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a versatile ligand that often provides good results in a wide range of Suzuki couplings.

-

The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step of the Suzuki coupling.[9] It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases:

-

Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are commonly used and effective for a broad range of substrates.

-

Potassium Phosphate (K₃PO₄) is a stronger base that can be particularly effective for less reactive substrates.[10]

-

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are strong bases that can be used, often in aqueous solvent mixtures.[11]

-

-

Organic Bases:

-

Triethylamine (NEt₃) and other amine bases are sometimes used, particularly in non-aqueous conditions.

-

For the coupling of 3-methoxy-6-methylpyridine derivatives, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.

The Solvent System: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and catalyst system. Aprotic polar solvents are generally preferred for Suzuki couplings.

-

Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used and often provide excellent results.[10][12]

-

Aromatic Solvents: Toluene is another common choice, particularly for higher temperature reactions.

-

Polar Aprotic Solvents: Dimethylformamide (DMF) can be used, but may sometimes lead to side reactions.

-

Aqueous Mixtures: The addition of water to the solvent system can be beneficial, as it can increase the solubility of the inorganic base and facilitate the transmetalation step.[11][13][14] A common combination is a 4:1 or 3:1 mixture of an organic solvent (e.g., dioxane, THF) and water.[2][12]

The Boronic Acid/Ester: The Coupling Partner

A wide variety of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters, MIDA esters) can be used in Suzuki couplings. Boronic acids are generally more reactive than their ester counterparts.[14] For challenging couplings, using the boronic acid is often preferred.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 3-methoxy-6-methylpyridine derivatives. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Suzuki Coupling of a 2-Halo-3-methoxy-6-methylpyridine with an Arylboronic Acid

Materials:

-

2-Halo-3-methoxy-6-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar, add the 2-halo-3-methoxy-6-methylpyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the 1,4-dioxane/water (4:1) solvent mixture via syringe.

-

Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

-

In a separate vial, weigh out the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Alternative Conditions for Challenging Couplings

For less reactive aryl halides or sterically hindered boronic acids, the following modifications may be beneficial:

-

Catalyst System: Use a pre-formed palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a more electron-rich and bulky ligand like XPhos or RuPhos with Pd₂(dba)₃.

-

Base: Employ a stronger base such as cesium carbonate (Cs₂CO₃).

-

Solvent: Use anhydrous toluene as the solvent and heat to a higher temperature (e.g., 110 °C).

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use a fresh bottle of palladium catalyst and ligand. |

| Low reactivity of the halide | Switch to a more reactive halide (I > Br > Cl).[6] Increase the reaction temperature. Use a more electron-rich and bulky ligand. | |

| Deactivation of the catalyst by the pyridine nitrogen | Use a bulkier ligand to sterically hinder coordination of the pyridine nitrogen to the palladium center. | |

| Formation of homocoupled boronic acid byproduct | Slow transmetalation | Increase the concentration of the base. Ensure the boronic acid is of high purity. |

| Protodeboronation (loss of the boronic acid group) | Presence of water and/or protic solvents | Use anhydrous solvents and reagents. MIDA boronates can be less prone to protodeboronation.[15] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds containing the 3-methoxy-6-methylpyridine moiety. By carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with this electron-rich heterocyclic substrate and achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and materials science.

References

- Alonso, D. A.; Nájera, C.; Pacheco, M. C. J. Org. Chem. 2002, 67, 5588.

- Botella, L.; Nájera, C. Angew. Chem. Int. Ed. 2002, 41, 179.

- Buchwald, S. L. Acc. Chem. Res. 2008, 41 (11), 1461–1473.

- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem., Int. Ed. Engl. 2001, 40, 4544–4568.

- Fu, G. C. Acc. Chem. Res. 2008, 41 (11), 1555–1564.

- Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D. Org. Synth. 2005, 81, 89.

- Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed. 2002, 41 (22), 4176–4211.

- Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483.

- Molander, G. A.; Biolatto, B. J. Org. Chem. 2003, 68, 4302–4314.

- Navarro, O.; Kelly, R. A.; Nolan, S. P. J. Am. Chem. Soc. 2003, 125, 16194.

- Nishio, R.; Sugiura, M.; Kobayashi, S. Org. Lett., 2005, 7, 4831.

- Stille, J. K.; Lau, K. S. Y. Acc. Chem. Res. 1977, 10, 434–442.

- Suzuki, A. Pure & Appl. Chem. 1985, 57, 1749–1758.

- Suzuki, A. In Metal-catalyzed Cross-coupling Reactions, Diederich, F., and Stang, P. J., Eds.; Wiley-VCH: New York, 1998, pp. 49-97.

- Suzuki, A. J. Organomet. Chem. 1999, 576, 147–168.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. arodes.hes-so.ch [arodes.hes-so.ch]

- 13. aidic.it [aidic.it]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Advanced Crystallization Protocols for 3-Methoxy-6-Methylpyridine-2-Carboxylic Acid

Executive Summary

This guide details the isolation and purification of 3-methoxy-6-methylpyridine-2-carboxylic acid (CAS: Analogous family to 98-98-6 and substituted picolinates). As a zwitterionic pyridine derivative, this molecule exhibits pH-dependent solubility profiles that are critical for successful crystallization.

This document provides two validated workflows:

-

Reactive Crystallization (pH Swing): The primary method for isolating the compound from crude synthesis mixtures.

-

Cooling Recrystallization: A polishing step to achieve >99.5% purity and control polymorphic form.

Physicochemical Profile & Solubility Mapping

To design a robust crystallization process, one must understand the amphoteric nature of the picolinic acid scaffold.

-

Zwitterionic Character: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid.[1]

-

Isoelectric Point (pI): The theoretical pI is typically between pH 3.0 and 4.0. At this pH, the net charge is zero, and water solubility is at its thermodynamic minimum.

-

Solubility Behavior:

-

pH < 2: Soluble (Cationic form, Pyridinium salt).

-

pH > 8: Soluble (Anionic form, Carboxylate salt).

-

pH 3–4: Insoluble/Sparingly Soluble (Neutral/Zwitterionic species).

-

Table 1: Solvent Selection Matrix

| Solvent System | Solubility Profile | Application |

| Water (pH 10) | High (>150 g/L) | Dissolution of crude material (as Na-salt). |

| Water (pH 3.5) | Low (<5 g/L) | Target condition for precipitation. |

| Methanol | Moderate | Good for cooling crystallization (often requires water co-solvent). |

| Ethanol/Water (80:20) | Temperature Dependent | Ideal for polishing recrystallization. |

| Ethyl Acetate | Low | Antisolvent; used to wash away non-polar impurities. |

Protocol A: Reactive Crystallization (pH Swing)

Objective: Primary isolation from crude synthesis mixture or bulk purification. Mechanism: Charge neutralization via acid addition.

Materials

-

Crude 3-methoxy-6-methylpyridine-2-carboxylic acid.

-

Sodium Hydroxide (NaOH), 2M solution.

-

Hydrochloric Acid (HCl), 2M and 6M solutions.

-

pH Meter (Calibrated at pH 4.0 and 7.0).

Step-by-Step Procedure

-

Dissolution (Salt Formation):

-

Suspend the crude solid in deionized water (approx. 5–7 volumes relative to solid mass).

-

Slowly add 2M NaOH while stirring until the pH reaches 10.0–11.0 .

-

Checkpoint: The solution should become clear as the sodium salt forms. If turbidity persists, filter the solution through a 0.45 µm membrane to remove insoluble impurities (e.g., inorganic salts or polymerized byproducts).

-

-

Controlled Acidification (Nucleation):

-

Heat the solution to 40°C . (Elevated temperature prevents rapid, amorphous precipitation).

-

Add 6M HCl slowly to lower the pH to 6.0 .

-

Switch to 2M HCl and dose slowly (rate: 0.5 pH units/min).

-

Critical Point: At pH ~4.5 , the solution will likely reach the metastable limit. Watch for the "Cloud Point" (onset of turbidity).

-

-

Aging and Growth:

-

Once nucleation begins, stop acid addition and hold stirring for 30 minutes. This allows crystal growth and prevents occlusion of impurities.

-

Resume slow acid addition until pH 3.2–3.5 is reached.

-

Cool the slurry to 5°C over 2 hours.

-

-

Isolation:

-

Filter the slurry using a Buchner funnel or centrifuge.

-

Displacement Wash: Wash the cake with 2 volumes of cold water (pH adjusted to 3.5) to remove mother liquor without dissolving the product.

-

Drying: Vacuum dry at 50°C for 12 hours.

-

Protocol B: Polishing Recrystallization (Ethanol/Water)

Objective: Removal of structurally similar impurities (e.g., demethylated byproducts) and polymorph control.

Step-by-Step Procedure

-

Slurry Preparation: Suspend the dried solid (from Protocol A) in Ethanol:Water (80:20 v/v) . Use approximately 10 mL solvent per gram of solid.

-

Dissolution: Heat the mixture to reflux (~78°C). The solid should fully dissolve. If not, add small aliquots of water until clear.

-

Seeding (Optional but Recommended): Cool to 65°C. Add 0.5 wt% of pure seed crystals to induce controlled nucleation.

-

Cooling Profile:

-

Linear cool from 65°C to 20°C over 4 hours (approx. 0.2°C/min).

-

Hold at 20°C for 1 hour.

-

Cool further to 0°C for maximum yield.

-

-

Filtration: Filter and wash with cold pure ethanol (antisolvent wash).

Process Visualization

The following diagram illustrates the critical decision pathways for the pH Swing method, highlighting the relationship between pH, solubility, and impurity rejection.

Figure 1: Reactive crystallization workflow for amphoteric pyridine derivatives. Note the critical aging step at the cloud point to ensure crystal purity.

Analytical Validation (QC)

To ensure the trustworthiness of the crystallized product, the following parameters must be verified:

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.

-

Rationale: Low pH buffer suppresses ionization of the carboxylic acid, improving peak shape.

-

-

1H-NMR (D2O vs. DMSO-d6):

-

Verify the integrity of the methoxy group (singlet ~3.8-4.0 ppm) and methyl group.

-

Note: Chemical shifts will vary significantly between D2O (zwitterion/salt) and DMSO-d6 (neutral).

-

-

X-Ray Powder Diffraction (XRPD):

-

Compare the diffraction pattern of Protocol A vs. Protocol B. Solvates are common in picolinic acid derivatives; ensure the drying step has removed lattice solvent if the anhydrous form is desired.

-

References

-

Picolinic Acid Properties & Solubility

- Source: Google Patents, "Synthesis process of 6-methoxy pyridazine-3-carboxylic acid" (Analogous chemistry).

-

General Crystallization of Zwitterions

- Source: National Institutes of Health (NIH), "Co-crystals and molecular salts of carboxylic acid/pyridine complexes."

- Relevance: Explains the proton transfer mechanics and salt vs. co-crystal formation in pyridine-carboxylic acid systems.

-

URL:[Link]

Sources

- 1. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ripublication.com [ripublication.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Decarboxylation of 3-methoxy-6-methylpyridine-2-carboxylic acid

Abstract

This document provides a comprehensive guide for the decarboxylation of 3-methoxy-6-methylpyridine-2-carboxylic acid to yield 3-methoxy-6-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. These application notes detail the underlying chemical principles, a validated experimental protocol, and the necessary considerations for successful execution in a research and development setting. The protocols described herein are designed to be self-validating and are supported by authoritative references from peer-reviewed literature.

Introduction: The Significance of Decarboxylation in Pyridine Chemistry

The removal of a carboxyl group, or decarboxylation, from heteroaromatic rings is a fundamental transformation in organic synthesis. Pyridine-2-carboxylic acids, also known as picolinic acids, are particularly susceptible to decarboxylation due to the proximity of the ring nitrogen. The electron-withdrawing nature of the nitrogen atom stabilizes the intermediate formed during the loss of carbon dioxide. The resulting product, a substituted pyridine, is a common scaffold in a multitude of biologically active molecules. The specific target of this protocol, 3-methoxy-6-methylpyridine, serves as a key building block in the synthesis of various pharmaceutical compounds.

The choice of decarboxylation method is critical and often depends on the stability of the starting material and the desired product. While thermal decarboxylation is a classic approach, it often requires high temperatures that can lead to decomposition and side-product formation, especially with sensitive functional groups present on the pyridine ring.[1] Modern synthetic chemistry has seen a shift towards milder, catalytic methods that offer higher yields and cleaner reaction profiles.[2][3] This guide will focus on a silver-catalyzed protocol, which has demonstrated broad applicability for heteroaromatic carboxylic acids.[1]

Mechanistic Insights: The "Why" Behind the Protocol

The decarboxylation of pyridine-2-carboxylic acids can proceed through several mechanisms depending on the reaction conditions. In aqueous media, the reaction is influenced by pH, and the zwitterionic form of the acid is believed to be the key reactive species.[4][5][6] The positively charged nitrogen atom acts as an electron sink, facilitating the cleavage of the C-C bond of the carboxyl group.

For the purpose of this protocol, which utilizes a non-aqueous solvent system, a metal-catalyzed pathway is more relevant. Silver(I) catalysts have proven to be particularly effective for the protodecarboxylation of heteroaromatic carboxylic acids.[1][2] The proposed mechanism for the silver-catalyzed decarboxylation is as follows:

-

Salt Formation: The carboxylic acid reacts with the silver(I) carbonate to form a silver carboxylate salt.

-

Coordination and CO2 Extrusion: The silver ion coordinates to the pyridine nitrogen, which further polarizes the C-C bond of the carboxylate. This facilitates the extrusion of carbon dioxide (CO2) and the formation of an aryl-silver intermediate.

-

Protodemetalation: The aryl-silver species is then protonated by a proton source in the reaction mixture (in this case, acetic acid is added as a co-catalyst) to yield the desired decarboxylated pyridine and regenerate the silver catalyst.

This catalytic cycle allows for the use of sub-stoichiometric amounts of the silver salt, making the process more cost-effective and environmentally benign compared to older methods that required stoichiometric copper reagents.[3]

Experimental Protocol: Silver-Catalyzed Decarboxylation

This protocol is adapted from a general method for the decarboxylation of heteroaromatic carboxylic acids and is expected to be effective for 3-methoxy-6-methylpyridine-2-carboxylic acid.[1][2]

Materials and Reagents

| Reagent | Grade | Supplier |

| 3-methoxy-6-methylpyridine-2-carboxylic acid | ≥95% | (User Defined) |

| Silver(I) Carbonate (Ag2CO3) | Reagent Grade | (User Defined) |

| Acetic Acid (AcOH), Glacial | ACS Grade | (User Defined) |

| Dimethyl Sulfoxide (DMSO), Anhydrous | ≥99.8% | (User Defined) |

| Diethyl Ether (Et2O), Anhydrous | ≥99.5% | (User Defined) |

| Saturated Sodium Bicarbonate Solution (NaHCO3) | Laboratory Grade | (User Defined) |

| Brine (Saturated NaCl solution) | Laboratory Grade | (User Defined) |

| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | (User Defined) |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with a temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-methoxy-6-methylpyridine-2-carboxylic acid (1.0 eq), silver(I) carbonate (0.1 eq), and anhydrous dimethyl sulfoxide (DMSO) to make a 0.5 M solution.

-

Addition of Co-catalyst: Add glacial acetic acid (0.05 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 16 hours.

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMSO).

-

Combine the organic layers.

-

-

Workup - Washing:

-

Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acetic acid.

-

Wash with brine to remove any residual water.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methoxy-6-methylpyridine.

Visualization of the Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Experimental workflow for the silver-catalyzed decarboxylation.

Data Presentation: Expected Outcomes

While specific yields for 3-methoxy-6-methylpyridine-2-carboxylic acid are not explicitly reported, similar heteroaromatic carboxylic acids undergo this transformation in good to excellent yields.

| Substrate Type | Catalyst System | Temperature (°C) | Time (h) | Yield Range (%) | Reference |

| Heteroaromatic Carboxylic Acids | Ag2CO3 (10 mol%), AcOH (5 mol%) | 120 | 16 | 82-100 | [1] |

| Benzoic Acids (activated) | Ag2CO3 (10 mol%), AcOH (5 mol%) | 120 | 16 | 91-100 | [1] |

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following self-validating steps should be integrated into the experimental design:

-

Confirmation of Starting Material: The identity and purity of the starting 3-methoxy-6-methylpyridine-2-carboxylic acid should be confirmed by NMR spectroscopy and melting point analysis.

-

Reaction Monitoring: Regular monitoring by TLC or HPLC will not only indicate the completion of the reaction but also reveal the formation of any significant side products. A stable baseline of the starting material spot/peak indicates consumption.

-

Product Characterization: The final, purified product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity as 3-methoxy-6-methylpyridine.

-

Control Experiment: Running the reaction in the absence of the silver catalyst will demonstrate its necessity for the transformation under these mild conditions. A significantly lower conversion would be expected.

By adhering to these validation steps, researchers can have high confidence in the outcome of the experiment and the integrity of their results.

References

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

- Toy, X. Y., Roslan, I. I. B., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 3(12), 3143-3151. DOI:10.1039/C3CY00580A

- Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.

- Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035.

-

Lee, G. K. J. (1970). Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids. MSpace. Retrieved from [Link]

- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.

- Gooßen, L. J., Rodríguez, N., & Lange, P. P. (2008). New catalytic transformations of carboxylic acids. Pure and Applied Chemistry, 80(8), 1725-1733.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Decarboxylation [organic-chemistry.org]

- 3. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

preventing decarboxylation of 3-methoxy-6-methylpicolinic acid during heating

A Guide to Preventing Unwanted Decarboxylation During Heating

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the handling of 3-methoxy-6-methylpicolinic acid, with a specific focus on preventing its thermal decarboxylation. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying chemical logic to empower you in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 3-methoxy-6-methylpicolinic acid.

Q1: What is decarboxylation, and why is it a significant concern for 3-methoxy-6-methylpicolinic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For picolinic acid and its derivatives, this is a particularly prevalent issue because the nitrogen atom in the pyridine ring can stabilize the intermediate formed during the reaction.[2] The reaction typically proceeds through a zwitterionic intermediate, where the carboxyl group is deprotonated and the ring nitrogen is protonated.[2][3] Heating provides the activation energy needed to break the carbon-carbon bond between the pyridine ring and the carboxyl group, leading to the formation of 2-methoxy-5-methylpyridine and CO₂. This is a critical issue as it results in the formation of a major impurity, reducing the yield of your desired product and complicating purification.

Q2: What are the primary factors that induce decarboxylation in this compound?

A2: Several factors can significantly promote the decarboxylation of picolinic acid derivatives:

-

Elevated Temperatures: This is the most significant contributor. Many decarboxylation reactions are intentionally carried out at temperatures exceeding 100°C.[4]

-

pH of the Reaction Medium: The rate of decarboxylation for picolinic acids is highly dependent on pH. The reaction rate often reaches a maximum near the isoelectric pH of the molecule before decreasing in highly acidic or basic conditions.[5]

-

Solvent Choice: Protic solvents can facilitate the proton transfer steps involved in the formation of the zwitterionic intermediate, potentially accelerating decarboxylation.[4]

-

Presence of Metal Catalysts: Certain transition metals, such as copper, are known to catalyze decarboxylation reactions, often via the formation of carboxylate complexes.[1]

Q3: How do the 3-methoxy and 6-methyl substituents affect the molecule's stability?

A3: The substituents on the pyridine ring play a crucial role in the rate of decarboxylation. For picolinic acids, studies have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate decarboxylation in the acidic form.[6][7] This acceleration is thought to be due to steric interference by the 3-substituent, which disrupts the coplanarity of the carboxyl group with the aromatic ring. This disruption reduces the bond order between the carboxyl group and the ring, making the C-C bond easier to break.[6][7][8] The 6-methyl group may also exert a steric effect, potentially influencing the rate.[6]

Q4: Is there a "safe" temperature range to minimize decarboxylation?

A4: While a specific decomposition temperature for 3-methoxy-6-methylpicolinic acid is not readily published, general principles for preventing decarboxylation of sensitive aromatic acids strongly apply.[4] Key strategies involve maintaining the reaction temperature as low as possible. For many reactions, such as amide couplings, it is critical to start at 0°C and allow the reaction to warm slowly to room temperature.[4] If elevated temperatures are unavoidable, reaction times should be minimized, and other parameters (solvent, pH) must be carefully optimized.

Q5: How does solvent choice impact the risk of decarboxylation?

A5: The solvent influences the stability of the transition state for decarboxylation.

-

Protic Solvents (e.g., water, ethanol): These solvents can facilitate proton transfers and may stabilize the zwitterionic intermediate, which can lead to an increased rate of decarboxylation.[4] In the case of picolinate anions, water appears to play a critical role, potentially by forming a hydrogen-bonded bridge that facilitates the reaction.[6][7]

-

Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)): These solvents are generally preferred for reactions where decarboxylation is a concern. By minimizing the availability of protons, they can help to disfavor the formation of the reactive zwitterionic intermediate.[4]

Troubleshooting Guide

This section provides a structured approach to solving specific problems related to unintended decarboxylation.

Problem: My reaction is complete, but I have a significant amount of 2-methoxy-5-methylpyridine as a byproduct. What happened?

Answer: The presence of 2-methoxy-5-methylpyridine is a definitive indicator that decarboxylation has occurred. This side reaction was likely promoted by one or more of the following conditions in your experiment:

-

Excessive Heat: Your reaction temperature was likely too high for the stability of the starting material.

-

Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to significant product degradation.

-